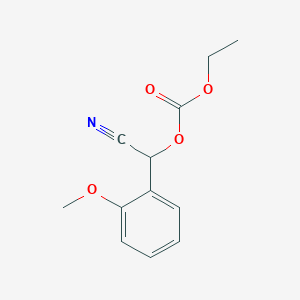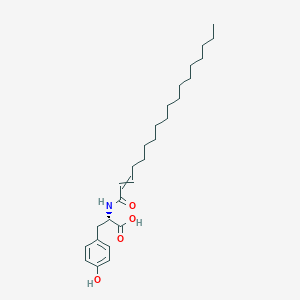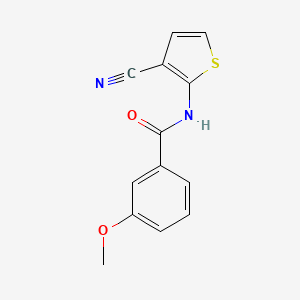![molecular formula C18H15N3 B14231982 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-44-7](/img/structure/B14231982.png)
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline typically involves the annulation of pyrazole derivatives with isoquinoline precursors. One common method is the cyclization of 3-ethyl-1-phenylpyrazole with isoquinoline derivatives under specific conditions. The reaction often requires the presence of catalysts such as ruthenium (II) and copper (II) acetate, along with solvents like water or alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Shares a similar pyrazole-quinoline structure but differs in the position of the nitrogen atoms.
Quinolinyl-pyrazoles: These compounds also combine pyrazole and quinoline structures but may have different substituents and biological activities
Uniqueness
5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of phenyl and ethyl groups with the pyrazoloisoquinoline core makes it a versatile compound for various applications .
Properties
CAS No. |
824968-44-7 |
|---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H15N3/c1-2-15-18-17(21-20-15)14-11-7-6-10-13(14)16(19-18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
WULOSWLQPBTFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)

![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)


